2-Naphthol-6-sulfonic acid

Catalog No.
S582634
CAS No.
93-01-6
M.F
C10H8O4S
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthol-6-sulfonic acid

CAS Number

93-01-6

Product Name

2-Naphthol-6-sulfonic acid

IUPAC Name

6-hydroxynaphthalene-2-sulfonic acid

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14)

InChI Key

VVPHSMHEYVOVLH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O

Synonyms

2-naphthol-6-sulfonic acid, 2-naphthol-6-sulfonic acid, ammonium salt, 2-naphthol-6-sulfonic acid, disodium salt, 2-naphthol-6-sulfonic acid, monosodium salt, 2-naphthol-6-sulfonic acid, potassium salt, 6-hydroxy-2-naphthalenesulfonic acid

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O

The exact mass of the compound 2-Naphthol-6-sulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5871. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Naphthol-6-sulfonic acid (CAS 93-01-6), commonly known as Schaeffer's acid, is a critical monosulfonated naphthalene building block used extensively as a regioselective coupling component in the manufacture of azo dyes and pigments. By featuring a single sulfonic acid group at the 6-position, it directs electrophilic aromatic substitution strictly to the 1-position during diazo coupling [1]. This specific structural configuration provides a precise balance of aqueous solubility and reactivity, making it the mandatory precursor for high-volume commercial colorants such as FD&C Yellow No. 6 (Sunset Yellow FCF) and Acid Orange 12 [2]. For industrial procurement, the compound is typically supplied as a sodium or potassium salt (Schaeffer's salt) to enhance stability and handling, with purity profiles directly dictating the yield and regulatory compliance of the downstream dye [3].

Substituting 2-Naphthol-6-sulfonic acid with closely related disulfonated analogs, such as R-acid (2-Naphthol-3,6-disulfonic acid) or G-acid (2-Naphthol-6,8-disulfonic acid), fundamentally alters both the chemical process and the final product [1]. The introduction of a second sulfonic acid group shifts the electronic structure of the resulting azo dye, pushing the absorption maximum away from the target ~480 nm (orange-yellow) into different hues, while drastically increasing the dye's water solubility [2]. This increased solubility prevents the standard, cost-effective 'salting-out' isolation methods used in industrial dye manufacturing. Furthermore, using low-purity Schaeffer's acid contaminated with DONS (6,6'-oxybis(2-naphthalene sulfonic acid)) or unreacted 2-naphthol leads to the formation of insoluble aggregates and subsidiary off-color dyes, which will cause the final batch to fail strict FDA and EU purity specifications for food and cosmetic grades[3].

Regioselectivity and Subsidiary Dye Control

In the synthesis of FD&C Yellow No. 6, the use of pure Schaeffer's acid ensures coupling strictly at the 1-position, producing a dye with a maximum absorption of ~480-482 nm. If R-acid (2-Naphthol-3,6-disulfonic acid) is present as an impurity or substitute, it couples to form a higher-sulfonated subsidiary dye (R-salt dye). Regulatory standards (e.g., 21 CFR 74.706) strictly limit these subsidiary colors to a maximum of 5.0% [1].

Evidence DimensionSubsidiary dye formation and regulatory limit
Target Compound DataForms primary monoazo dye (100% target hue at 480 nm)
Comparator Or BaselineR-acid impurity (Forms off-color R-salt dye)
Quantified DifferenceMust remain <5.0% to pass FDA certification
ConditionsAzo coupling with diazotized sulfanilic acid

Buyers must specify high-purity Schaeffer's acid free of R-acid to ensure the final dye batch passes strict regulatory certification for food and cosmetic use.

Impact of DONS Impurity on Dye Yield and Recovery

Technical grade Schaeffer's acid often contains up to 5.7% of the byproduct 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS). Using DONS-contaminated precursor limits the final dye recovery to approximately 80% due to the formation of insoluble aggregates that require multi-stage filtration. Upgrading to high-purity Schaeffer's salt (<0.1% DONS) increases the dye recovery rate to >93.7% [1].

Evidence DimensionFinal dye recovery yield
Target Compound Data>93.7% yield (using <0.1% DONS Schaeffer's acid)
Comparator Or Baseline~80.0% yield (using technical grade with 5.7% DONS)
Quantified Difference13.7% absolute increase in final dye yield
ConditionsIndustrial scale azo coupling and filtration

Procuring high-purity Schaeffer's acid directly eliminates costly downstream filtration steps and significantly boosts overall batch yield.

Isolation Efficiency via Salting-Out

The monosulfonated nature of Schaeffer's acid produces dyes that can be efficiently precipitated ('salted out') using sodium chloride or sodium acetate. In contrast, dyes produced from disulfonated comparators like G-acid or R-acid possess excessively high aqueous solubility, making standard salting-out highly inefficient and requiring complex, solvent-heavy extraction methods [1].

Evidence DimensionAqueous solubility and precipitation efficiency
Target Compound DataMonosulfonated dye (Efficiently precipitates with NaCl/NaOAc)
Comparator Or BaselineDisulfonated dye (Remains highly soluble in aqueous phase)
Quantified DifferenceEnables single-step mechanical filtration vs. multi-step solvent extraction
ConditionsPost-coupling dye isolation at 85-95 °C

The specific solubility profile of Schaeffer's acid derivatives allows manufacturers to use standard, low-cost mechanical filtration rather than expensive solvent extraction.

Handling Stability: Potassium vs. Sodium Salt Forms

While both sodium and potassium salts of 2-Naphthol-6-sulfonic acid are commercially available, they exhibit different handling profiles. The sodium salt offers higher solubility for continuous-flow reactors but is highly hygroscopic. The potassium salt demonstrates significantly lower moisture uptake, preventing caking during prolonged storage in humid climates and ensuring precise gravimetric dosing[1].

Evidence DimensionHygroscopicity and flowability
Target Compound DataPotassium Schaeffer's Salt (Low moisture uptake, free-flowing)
Comparator Or BaselineSodium Schaeffer's Salt (High moisture uptake, prone to caking)
Quantified DifferenceSuperior storage stability and dosing accuracy for the potassium salt
ConditionsBulk storage in humid environments

Buyers in humid regions or those utilizing automated gravimetric dosing systems should procure the potassium salt to prevent flowability issues and dosing errors.

Synthesis of FD&C Yellow No. 6 (Sunset Yellow FCF)

High-purity Schaeffer's acid is the mandatory coupling component for Sunset Yellow FCF. Its monosulfonated structure guarantees strict regioselectivity, ensuring the final dye meets the FDA's <5.0% subsidiary color limit and achieves the precise 480 nm absorption maximum required for food and beverage coloration [1].

Production of Acid Orange 12 and Textile Dyes

In textile dye manufacturing, Schaeffer's acid is preferred over disulfonated analogs because the resulting monoazo dyes can be easily and cost-effectively 'salted out' of solution. This allows for rapid, large-scale mechanical filtration without the need for complex solvent extraction [2].

Precursor for Highly Substituted Naphthalene Derivatives

Schaeffer's acid serves as an ideal blocked-position intermediate. Because the 6-position is already sulfonated, subsequent reactions such as amination (to form 2-aminonaphthalene-6-sulfonic acid) or further sulfonation can be directed to specific available positions with high yield and predictability, provided the starting material is free of DONS impurities [3].

XLogP3

0.3

Melting Point

125.0 °C

UNII

O937I7N48V

Related CAS

135-76-2 (mono-hydrochloride salt)
15883-56-4 (unspecified hydrochloride salt)
61886-35-9 (ammonium salt)
833-66-9 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 46 companies with hazard statement code(s):;
H314 (88.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

93-01-6

Wikipedia

2-naphthol-6-sulfonic acid

General Manufacturing Information

2-Naphthalenesulfonic acid, 6-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Excited-state proton transfer of weak photoacids adsorbed on biomaterials: proton transfer to glucosamine of chitosan

Ron Simkovitch, Dan Huppert
PMID: 25556376   DOI: 10.1021/jp511349j

Abstract

UV-vis steady-state and time-resolved techniques were employed to study the excited-state proton-transfer process from two weak photoacids positioned next to the surface of chitosan and cellulose. Both chitosan and cellulose are linear polysaccharides; chitosan is composed mainly of d-glucosamine units. In order to overcome the problem of the high basicity of the glucosamine, we chose 2-naphthol (pKa* ≈ 2.7) and 2-naphthol-6-sulfonate (pKa* ≈ 1.7) as the proton emitters because of their ground state pKa (≈9). Next to the 1:1 cellulose:water weight ratio, the ESPT rate of these photoacids is comparable to that of bulk water. We found that the ESPT rate of 2-naphthol (2NP) and 2-naphthol-6-sulfonate (2N6S) next to chitosan in water (1:1) weight ratio samples is higher than in bulk water by a factor of about 5 and 2, respectively. We also found an efficient ESPT process that takes place from these photoacids in the methanol environment next to the chitosan scaffold, whereas ESPT is not observed in methanolic bulk solutions of these photoacids. We therefore conclude that ESPT occurs from these photoacids to the d-glucosamine units that make up chitosan.


Rapid pH and deltamuH+ jump by short laser pulse

M Gutman, D Huppert
PMID: 45184   DOI: 10.1016/0165-022x(79)90042-3

Abstract

The excited state (S1) of sulfononaphthols has a pK value well below that of the ground state, consequently intensive illumination of their aqueous solution should lead to acidification. In this study the second harmonies of a ruby laser pulse (10 MW, 30 ns at 347.2 nm) were used for excitation of a sulfononaphthol solution, resulting in a lowering of the pH from 8 to 4. The change in pH was demonstrated by spectral changes of the pH indicators Bromocresol Green, Bromothymol Blue, Bromocresol Purple and Phenol Red. The magnitude of the pH change was calculated from the kinetics of the changes in the indicators' absorbance and from fluorescence intensity of naphtholate. Sulfononaphthols, due to their hydrophylic nature, cannot permeate across phospholipid membranes. Taking advantage of this property, liposomes containing sulfononaphthol were prepared and irradiated by the laser pulse. Evidence is given that under such conditions the change in pH was limited to the space enclosed in the liposomes. The resulting proton-motive force (deltamuH+ = 180 -- 240 mV) is adequate for perturbing the energy-coupled reactions of oxidative phosphorylation. Possible applications of this technique in chemical physics, chemistry, biochemistry and bioenergetics are discussed.


Biotransformation and Detoxification of Xylidine Orange Dye Using Immobilized Cells of Marine-Derived Lysinibacillus sphaericus D3

Prabha Devi, Solimabi Wahidullah, Farhan Sheikh, Rochelle Pereira, Niteen Narkhede, Divya Amonkar, Supriya Tilvi, Ram Murthy Meena
PMID: 28208715   DOI: 10.3390/md15020030

Abstract

D3 cell-immobilized beads in natural gel sodium alginate decolorized the xylidine orange dye 1-(dimethylphenylazo)-2-naphthol-6-sulfonic acid sodium salt in the laboratory. Optimal conditions were selected for decolorization and the products formed were evaluated for toxicity by disc diffusion assay against common marine bacteria which revealed the non-toxic nature of the dye-degraded products. Decolorization of the brightly colored dye to colorless products was measured on an Ultra Violet-Vis spectrophotometer and its biodegradation products monitored on Thin Layer Chromatographic plate and High Performance Liquid Chromatography (HPLC). Finally, the metabolites formed in the decolorized medium were characterized by mass spectrometry. This analysis confirms the conversion of the parent molecule into lower molecular weight aromatic phenols and sulfonic acids as the final products of biotransformation. Based on the results, the probable degradation products of xylidine orange were naphthol, naphthylamine-6-sulfonic acid, 2-6-dihydroxynaphthalene, and
-dinaphthylether. Thus, it may be concluded that the degradation pathway of the dye involved (a) reduction of its azo group by azoreductase enzyme (b) dimerization of the hydrazo compound followed by (c) degradation of monohydrazo as well as dimeric metabolites into low molecular weight aromatics. Finally, it may be worth exploring the possibility of commercially utilizing
D3 for industrial applications for treating large-scale dye waste water.


Explore Compound Types